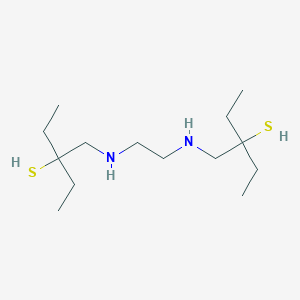
Tetraethyl-bis(aminoethanethiol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl-bis(aminoethanethiol) is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. It is also known by its chemical formula, C10H24N2S2, and is commonly abbreviated as TEBA.
Mécanisme D'action
TEBA exerts its effects through the inhibition of enzymes that are involved in various biochemical pathways. Specifically, it has been shown to inhibit the activity of lipoxygenase, an enzyme that plays a role in the production of inflammatory mediators. In addition, TEBA has been found to induce cell death in tumor cells through the activation of apoptosis.
Biochemical and Physiological Effects:
TEBA has been found to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, TEBA has been found to decrease the proliferation of tumor cells and to induce cell death in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
TEBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it has been found to be non-toxic to cells at concentrations that are effective in inhibiting enzyme activity and inducing cell death. However, TEBA has some limitations, including its low solubility in water and its potential to interact with other compounds in complex biological systems.
Orientations Futures
There are several future directions for research on TEBA. One area of interest is the development of new drugs based on TEBA's anti-inflammatory and anti-tumor properties. Another area of interest is the use of TEBA as a plant growth regulator and pesticide in agriculture. Additionally, further research is needed to understand the mechanisms underlying TEBA's effects on enzyme activity and cell death, as well as its potential interactions with other compounds in complex biological systems.
Méthodes De Synthèse
TEBA can be synthesized through a simple reaction between ethylenediamine and carbon disulfide. The resulting product is then treated with ethyl iodide to form TEBA. This synthesis method has been widely used in laboratory experiments and has been found to be reliable and efficient.
Applications De Recherche Scientifique
TEBA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, TEBA has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, TEBA has been used as a plant growth regulator and as a pesticide to control fungal diseases. In environmental science, TEBA has been studied for its ability to remove heavy metals from contaminated soil and water.
Propriétés
Numéro CAS |
125676-55-3 |
|---|---|
Formule moléculaire |
C14H32N2S2 |
Poids moléculaire |
292.6 g/mol |
Nom IUPAC |
3-[[2-[(2-ethyl-2-sulfanylbutyl)amino]ethylamino]methyl]pentane-3-thiol |
InChI |
InChI=1S/C14H32N2S2/c1-5-13(17,6-2)11-15-9-10-16-12-14(18,7-3)8-4/h15-18H,5-12H2,1-4H3 |
Clé InChI |
IRHMWRHFFWLHLM-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CNCCNCC(CC)(CC)S)S |
SMILES canonique |
CCC(CC)(CNCCNCC(CC)(CC)S)S |
Autres numéros CAS |
125676-55-3 |
Synonymes |
TE-BAT tetraethyl-bis(aminoethanethiol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)

![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)





